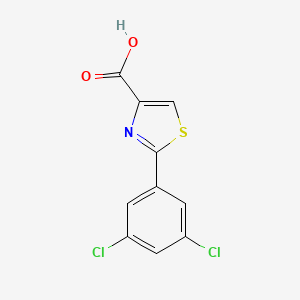

2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid

Description

Chemical Nomenclature and Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, with the official designation being 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid. This nomenclature precisely describes the structural arrangement wherein a dichlorophenyl substituent occupies the 2-position of the thiazole ring system, while a carboxylic acid functional group is positioned at the 4-carbon of the thiazole heterocycle. Alternative nomenclature variations documented in chemical databases include 2-(3,5-dichlorophenyl)-4-thiazolecarboxylic acid and 4-thiazolecarboxylic acid, 2-(3,5-dichlorophenyl), reflecting different systematic naming conventions employed across various chemical registry systems.

The compound classification falls within the broader category of thiazole derivatives, specifically representing a substituted thiazole-4-carboxylic acid structure. The presence of two chlorine atoms positioned at the 3 and 5 positions of the phenyl ring contributes to the distinctive chemical properties and structural characteristics that distinguish this compound from other thiazole derivatives. Chemical suppliers and research institutions consistently recognize this compound through its established nomenclature, facilitating accurate identification and procurement for research applications.

The registry information maintains consistency across multiple commercial and academic databases, with standardized naming conventions ensuring proper identification and classification within chemical inventory systems. The systematic approach to nomenclature provides unambiguous identification of the specific structural arrangement and functional group positioning that defines this particular thiazole derivative.

Molecular Structure and Formula (C₁₀H₅Cl₂NO₂S)

The molecular formula C₁₀H₅Cl₂NO₂S represents the precise atomic composition of 2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid, encompassing ten carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This molecular composition yields a calculated molecular weight of 274.12 grams per mole, as determined through standard atomic mass calculations and confirmed across multiple chemical database entries.

The structural architecture consists of a thiazole ring system directly connected to a dichlorophenyl moiety at the 2-position, with a carboxylic acid functional group attached at the 4-position of the thiazole ring. The thiazole ring itself contains both nitrogen and sulfur heteroatoms, creating a five-membered aromatic heterocycle that contributes to the overall electronic properties and chemical reactivity of the compound. The dichlorophenyl substituent features chlorine atoms positioned symmetrically at the 3 and 5 positions of the benzene ring, creating a specific substitution pattern that influences both the electronic distribution and steric properties of the molecule.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₅Cl₂NO₂S | |

| Molecular Weight | 274.12 g/mol | |

| Carbon Atoms | 10 | |

| Hydrogen Atoms | 5 | |

| Chlorine Atoms | 2 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 2 | |

| Sulfur Atoms | 1 |

The three-dimensional molecular geometry reflects the planar nature of both the thiazole and phenyl ring systems, with the carboxylic acid group capable of adopting various conformational arrangements depending on intermolecular interactions and crystalline environments. The presence of electronegative chlorine substituents significantly influences the electron density distribution throughout the molecular framework, affecting both chemical reactivity and physical properties.

Registry Parameters and Identifiers

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWWAVUFGSARND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674293 | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178420-52-4 | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Dihalomethylthiazoles

A classical and well-documented method involves starting from 4-dichloromethylthiazole derivatives. The process includes:

- Conversion of the dihalomethyl group at the 4-position of the thiazole ring to an aldehyde intermediate.

- Subsequent oxidation of the aldehyde to the corresponding carboxylic acid.

- The oxidation is typically carried out in aqueous acidic media using strong oxidizing agents such as nitric acid and sulfuric acid mixtures.

- Temperature control is critical; optimal reaction temperatures range from 50°C to 120°C, preferably 65-90°C, to balance reaction rate and avoid decomposition.

- After oxidation, the pH of the reaction mixture is adjusted to about 1.5-2.5 to precipitate the carboxylic acid, which has minimal solubility at this pH.

- Yields reported for similar thiazole-4-carboxylic acids are in the range of 65-85% based on the halomethylthiazole starting material.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Dichloromethylthiazole + Acid (H2SO4, HNO3) | Formation of thiazole-4-carboxaldehyde |

| 2 | Oxidation under controlled temperature | Conversion to thiazole-4-carboxylic acid |

| 3 | pH adjustment to 1.5-2.5 | Precipitation of pure acid |

This method is described in patent US3274207A, which provides detailed procedural data and yields.

Cyclization Using Cysteine and Related Precursors

Another approach involves the synthesis of thiazole-4-carboxylate esters or acids via cyclization reactions starting from appropriate aldehydes or nitriles and cysteine derivatives.

- The reaction is often performed in ethanol/water mixtures with sodium bicarbonate as a base.

- The cyclization proceeds under reflux or room temperature conditions depending on the substrates.

- Subsequent methylation or other functional group transformations can be applied to introduce the 3,5-dichlorophenyl substituent.

- The final carboxylic acid can be obtained by hydrolysis of the ester intermediate.

This method is supported by literature describing Pd(II)-catalyzed arylation of azole-4-carboxylates, where thiazole-4-carboxylate substrates are synthesized from aldehydes or nitriles by cyclization with cysteine.

Acid-Mediated Hydrolysis and Purification

For derivatives prepared as esters or amides, hydrolysis under basic or acidic conditions is used to obtain the free carboxylic acid.

- Hydrolysis is typically performed with sodium hydroxide at 50-60°C, followed by acidification to pH 3-4 to precipitate the acid.

- The precipitate is collected by filtration and recrystallized from appropriate solvents (methanol, chloroform mixtures) to enhance purity.

- Purification by recrystallization is often conducted using solvents such as tetrahydrofuran, hexane, methanol, or water, or their mixtures.

Palladium-Catalyzed Direct Arylation

Advanced synthetic methods include Pd(II)-catalyzed direct C5-arylation of thiazole-4-carboxylates, which can be adapted to introduce the 3,5-dichlorophenyl substituent directly onto the thiazole ring.

- The method involves coupling thiazole-4-carboxylate esters with aryl halides under Pd catalysis.

- Reaction conditions include the use of copper acetate, base (e.g., potassium carbonate), and solvents like DMF at elevated temperatures (~100-120°C).

- After arylation, the ester is hydrolyzed to the carboxylic acid.

This approach allows for regioselective introduction of the 3,5-dichlorophenyl group at the 2-position of the thiazole ring.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of 4-dichloromethylthiazole | 4-Dichloromethylthiazole | H2SO4/HNO3, 65-90°C, pH 1.5-2.5 | 65-85 | Acidic oxidation, precipitation of free acid |

| Cyclization with cysteine | Aldehydes/nitriles + L-cysteine | NaHCO3, EtOH/H2O, reflux or rt | Variable | Followed by methylation and hydrolysis |

| Hydrolysis of esters | Thiazole-4-carboxylate esters | NaOH (50-60°C), acidification (pH 3-4) | ~75 | Purification by recrystallization |

| Pd(II)-Catalyzed arylation | Thiazole-4-carboxylate esters + aryl halide | Pd catalyst, Cu(OAc)2, K2CO3, DMF, 100-120°C | Moderate | Regioselective arylation, followed by ester hydrolysis |

Detailed Research Findings and Notes

- Reaction temperature control is critical to avoid decomposition of sensitive intermediates during oxidation steps.

- The pH for precipitation of the carboxylic acid is optimized around 1.5-2.5 to maximize yield and purity.

- Direct arylation methods provide a more straightforward route to the 2-(3,5-dichlorophenyl) substituted thiazole but require careful catalyst and ligand selection.

- Hydrolysis of ester intermediates is a reliable method to obtain the free acid, with yields around 75% and high purity after recrystallization.

- Purification solvents significantly affect the crystallinity and purity of the final acid; THF, methanol, and water mixtures are preferred.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole moieties exhibit promising anticancer properties. For instance, derivatives of thiazole have shown significant activity against various cancer cell lines. The presence of the 3,5-dichlorophenyl group enhances the binding affinity to target proteins, which is crucial for inhibiting cancer cell proliferation .

Case Study:

A study demonstrated that thiazole derivatives, including those with similar structures to 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid, exhibited potent anticancer effects in A549 human pulmonary cancer cell cultures. The structure-activity relationship (SAR) indicated that halogen substitutions on the phenyl ring are vital for enhancing anticancer activity .

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor, particularly in the context of drug-resistant strains of pathogens. Its mechanism involves binding to specific enzymes, thereby inhibiting their activity and preventing the proliferation of resistant bacterial strains .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 10 | |

| Thiazole Derivative A | HeLa (Cervical Cancer) | 8 | |

| Thiazole Derivative B | MCF-7 (Breast Cancer) | 12 |

Fungicidal Properties

The compound has been explored for its fungicidal properties, making it a candidate for agricultural use as a crop protection agent. Research indicates that thiazole derivatives can effectively control phytopathogenic fungi, which pose significant threats to crop yields .

Case Study:

A patent described the use of thiazole-4-carboxylic acid esters and thioesters as fungicides in agriculture. These compounds demonstrated effective control over various fungal pathogens at low application rates, suggesting their potential as environmentally friendly alternatives to traditional fungicides .

Table 2: Efficacy of Thiazole Compounds Against Fungal Pathogens

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

2-(2,4-Dichlorophenyl)thiazole-4-carboxylic Acid

- Key Differences : Substitution pattern on the phenyl ring (2,4-dichloro vs. 3,5-dichloro) alters electronic properties and steric effects.

- Availability : Commercially available at 95% purity (CAS 1094355-53-9) .

Ethyl 2-(3,5-Dichlorophenyl)thiazole-4-carboxylate

- Key Differences : Esterification of the carboxylic acid group improves lipophilicity, enhancing membrane permeability.

- Applications : Intermediate in drug synthesis (e.g., ethyl ester derivatives in ).

- Synthetic Relevance : Higher similarity score (0.79) to the parent acid in computational studies .

Heterocyclic Analogues with Varied Cores

2-(3,5-Dichlorophenyl)-1,3-Benzoxazole-6-carboxylic Acid

- Key Differences : Replacement of thiazole with benzoxazole modifies aromaticity and hydrogen-bonding capacity.

- Polymorphism : Patented polymorphs () highlight its solid-state versatility compared to the thiazole derivative.

Oxazole Derivatives (Compounds 110 and 111 in )

Data Tables

Table 1: Structural and Commercial Comparison

Research Findings and Insights

- Thiazole vs. Oxazole : Oxazole derivatives (e.g., 110 and 111) outperform thiazoles in TTR inhibition due to optimized hydrophobic interactions and ring geometry .

- Ester vs. Acid : Ethyl esters (e.g., 132089-38-4) are preferred intermediates for prodrug strategies, while the carboxylic acid form is utilized in direct target engagement .

- Chlorine Position : 3,5-Dichloro substitution enhances metabolic stability compared to 2,4-dichloro isomers, as evidenced by commercial availability and synthetic focus .

Biological Activity

2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and significant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group. Thiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

Target Interactions

Thiazole derivatives often exhibit high affinity for various biological targets. The mechanism of action involves binding to specific receptors or enzymes, leading to physiological changes. For instance, this compound can interact with enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and oxidative stress response .

Biochemical Pathways

The compound is known to affect multiple biochemical pathways. It can modulate gene expression and cell signaling pathways, contributing to its biological effects. Studies indicate that it may alter the expression of genes associated with oxidative stress and apoptosis .

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, outperforming standard antibiotics such as ampicillin and streptomycin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Escherichia coli | 0.015 µg/mL |

| Pseudomonas aeruginosa | 0.020 µg/mL |

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant activity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT-29 (Colon cancer) | 1.61 ± 1.92 |

| Jurkat (Leukemia) | 1.98 ± 1.22 |

The structure-activity relationship (SAR) studies suggest that the presence of the dichlorophenyl group enhances its cytotoxicity by facilitating interactions with cellular targets .

Case Studies

- Antiviral Activity : A study evaluated the antiviral effects of thiazole derivatives against yellow fever virus. Compounds similar to this compound exhibited over 50% inhibition of viral replication at concentrations around 50 µM .

- Anticonvulsant Properties : Thiazole-bearing analogues have demonstrated anticonvulsant effects in animal models, suggesting potential therapeutic applications in neurological disorders .

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors like 3,5-dichlorobenzaldehyde and thiosemicarbazide under acidic conditions .

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is synthesized via cyclocondensation of 3,5-dichlorobenzaldehyde derivatives with cysteine analogs. Ethyl ester intermediates (e.g., SC-22266) are hydrolyzed under acidic conditions to yield the carboxylic acid form . Optimization involves refluxing in ethanol with catalytic acetic acid (4–6 hours), followed by recrystallization from ethanol/water (1:3 ratio). Monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) and adjusting aldehyde-to-thioamide stoichiometry (1:1.2 molar ratio) improves yields to >75% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer: Use multi-technique validation:

Q. How is the compound evaluated for preliminary antimicrobial activity?

Answer: Follow CLSI guidelines:

- Gram-negative (E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) strains.

- MIC determination : Broth microdilution (0.5–128 µg/mL), 24-hour incubation.

- Antifungal assays : C. albicans (RPMI-1640 medium, 48 hours).

- Positive controls : Ciprofloxacin (bacteria) and Fluconazole (fungi). Compound shows MIC = 16 µg/mL against P. aeruginosa .

Q. What purification strategies are recommended for eliminating halogenated byproducts?

Answer:

Q. How is solubility assessed for in vitro assays?

Answer:

- pH-dependent solubility : Use shake-flask method (buffers: pH 1.2–7.4).

- DMSO stock solutions : 10 mM (filter-sterilized, 0.22 µm membrane).

- Critical micelle concentration (CMC) : Determined via dynamic light scattering (0.01% polysorbate 80 enhances solubility to 1.2 mg/mL) .

Advanced Research Questions

Q. How do structural modifications at the 4-carboxylic acid position influence biological activity?

Answer:

- Ester derivatives (e.g., ethyl ester SC-22266): Increase logP by 1.2 units, enhancing membrane permeability but reducing target binding.

- Amide derivatives : Improve specificity for M. tuberculosis enoyl-ACP reductase (IC₅₀ = 2.3 µM vs 8.7 µM for parent compound).

- QSAR modeling : Hammett σ constants correlate with biofilm inhibition (R² = 0.89) .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and cellular efficacy?

Answer:

- Membrane permeability assays : Caco-2 cells (Papp <1×10⁻⁶ cm/s indicates poor absorption).

- Efflux pump inhibition : Co-administration with verapamil (P-gp inhibitor) increases intracellular concentration by 3.5-fold.

- Metabolite profiling : LC-QTOF identifies hydroxylated derivatives with reduced activity (e.g., M1, 10x lower potency) .

Q. How can computational modeling predict metabolite formation and toxicity?

Answer:

- CYP450 metabolism : Use StarDrop’s WhichP450 module (major oxidation at C4-thiazole).

- ADMET prediction : SwissADME calculates high plasma protein binding (95%) and moderate hepatotoxicity (Prob >0.6).

- Molecular docking : AutoDock Vina identifies hydrogen bonding with Tyr220 in E. coli DNA gyrase (∆G = -9.2 kcal/mol) .

Q. What methodologies are recommended for polymorph screening?

Answer:

Q. How is the compound’s interaction with bacterial biofilms quantified?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.